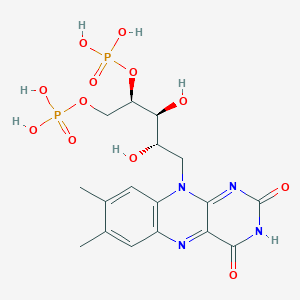

(2'S,2R,cis)-Saxagliptin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

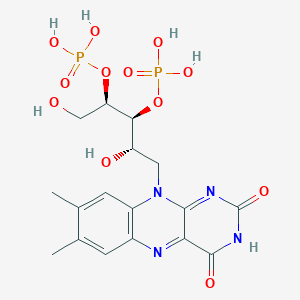

Saxagliptin was discovered through the investigation of structure-activity relationships within a series of beta-quaternary amino acid linked l-cis-4,5-methanoprolinenitrile DPP-IV inhibitors. Its synthesis involves a complex process that starts with the synthesis of key radiolabeled intermediates. A notable method includes reacting 1-adamantylzinc bromide with ethyl [1, 2-14C]oxalyl chloride catalyzed by a palladium complex, leading to an efficient synthesis route for Saxagliptin with a high yield (Cao et al., 2007).

Molecular Structure Analysis

Saxagliptin's efficacy and stability as a DPP-4 inhibitor are attributed to its unique molecular structure. It possesses a hydroxyadamantyl group that is crucial for its potent inhibitory activity against DPP-4. The molecular configuration of Saxagliptin has been confirmed to be critical for its high potency in inhibiting the DPP-IV enzyme, which was further elucidated through the synthesis and biological evaluation of all eight stereoisomers of Saxagliptin, highlighting the importance of its specific stereochemistry (Dong et al., 2014).

Chemical Reactions and Properties

Saxagliptin's chemical stability and reactions under various conditions have been extensively studied. It is a competitive inhibitor of DPP-4, where its interaction with the enzyme involves the formation of a reversible complex. This interaction is crucial for its mechanism of action, where it enhances the levels of incretin hormones by preventing their degradation.

Physical Properties Analysis

The physical properties of Saxagliptin, including its solubility and stability, contribute significantly to its pharmacokinetic profile, which is compatible with once-daily oral dosing. The drug is well-absorbed following oral administration and exhibits a pharmacokinetic profile that supports its daily administration without the need for dosage adjustments in patients with renal impairment (Deacon & Holst, 2009).

Chemical Properties Analysis

Saxagliptin's chemical properties, including its reactivity and interaction with other substances, have been analyzed to ensure its safety and efficacy. It shows little potential to inhibit or induce important cytochrome P450 enzymes, suggesting minimal risk for metabolic drug-drug interactions. This aspect is crucial for its use in combination therapies for type 2 diabetes, where patients often take multiple medications (Su et al., 2012).

作用机制

(2’S,2R,cis)-Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes . It works by affecting the action of natural hormones in the body called incretins . Incretin hormones are more active in response to higher blood sugar levels and less active in response to low blood sugar, thus the risk of dangerously low blood sugar (hypoglycemia) is low with saxagliptin monotherapy .

属性

IUPAC Name |

(1R,3R,5R)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13+,14+,15+,17?,18?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJUIPDUBHWZPV-GZOFXQHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C[C@H]2N([C@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2'S,2R,cis)-Saxagliptin | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。